Antimonate(1-)

Speciation Acid‑base chemistry Aqueous thermodynamics

Antimonate(1–) is the monovalent inorganic anion H₂SbO₄⁻ (or Sb(OH)₆⁻) obtained by single deprotonation of antimonic acid. It belongs to the antimony(V) oxoanion family and serves as the predominant dissolved Sb(V) species at environmentally relevant pH values (pKₐ 2.848 at 25 °C).

Molecular Formula H2O4Sb-
Molecular Weight 187.77 g/mol
Cat. No. B1250389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimonate(1-)
Molecular FormulaH2O4Sb-
Molecular Weight187.77 g/mol
Structural Identifiers
SMILESO[Sb](=O)(O)[O-]
InChIInChI=1S/2H2O.2O.Sb/h2*1H2;;;/q;;;-1;+2/p-2
InChIKeyJCPLSHWCQUYGTN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Grade Antimonate(1–): Speciation, Identity, and Functional Niche


Antimonate(1–) is the monovalent inorganic anion H₂SbO₄⁻ (or Sb(OH)₆⁻) obtained by single deprotonation of antimonic acid [1]. It belongs to the antimony(V) oxoanion family and serves as the predominant dissolved Sb(V) species at environmentally relevant pH values (pKₐ 2.848 at 25 °C) [1]. Unlike its polyprotic Group 15 neighbors arsenate and phosphate, antimonate(1–) behaves as a monoprotic acid with a distinct charge‑to‑size ratio that governs its sorption, ion‑exchange, and thermal behaviour.

Single monoprotic charge state (pH 4–8) simplifies speciation modeling
Distinct sorption and ion‑exchange behavior from Group 15 analogues
Reversed alkali‑metal affinity enables Li⁺‑selective separations
High thermal stability supports ultra‑high‑temperature material research

Why Antimonate(1–) Cannot Be Swapped Out for Arsenate or Other Pentavalent Oxyanions


Antimonate(1–) exhibits a unique combination of pKₐ, solubility product, and interfacial reactivity that diverges sharply from arsenate, phosphate, and even its own fully deprotonated form antimonate(3–). Simple molar‑equivalent replacement leads to mismatched speciation, sorption capacity, and process stability [1]. The quantitative evidence below demonstrates that antimonate(1–) must be selected—not substituted—when the chemical space demands monoprotic Sb(V) behaviour.

Antimonate(1–) Monoprotic acid; single −1 charge across pH 4–8, consistent speciation
Arsenate / Phosphate Triprotic acids; multiple charge states shift sorption and complexation
NaSb(OH)₆ Sparingly soluble; enables gravimetric precipitation and localized staining
Na arsenate / phosphate Highly soluble; no precipitation threshold, cannot serve as precipitating agents

Quantitative Differentiation of Antimonate(1–) Against Closest Analogues and Alternatives


pKₐ‑Governed Speciation: Antimonate(1–) vs. Arsenate and Phosphate

Antimonic acid dissociates as a monoprotic acid with pKₐ = 2.848 at 25 °C, producing exclusively the antimonate(1–) ion [1]. In contrast, arsenic acid is triprotic (pKₐ₁ ≈ 2.2, pKₐ₂ ≈ 6.9, pKₐ₃ ≈ 11.5) and phosphoric acid is triprotic (pKₐ₁ ≈ 2.1, pKₐ₂ ≈ 7.2, pKₐ₃ ≈ 12.3). This means that across the environmentally and industrially critical pH 4–8 range, antimonate(1–) remains a single ‑1‑charged species, whereas arsenate and phosphate distribute among multiple protonation states, creating drastically different surface‑charge interactions and metal‑complexation behaviour.

Speciation pKₐ
Class‑level inference
pKₐ 2.848 (monoprotic) vs arsenate (triprotic, pKₐ₁ 2.2) / phosphate (triprotic, pKₐ₁ 2.1)
Single invariant charge state simplifies buffer design and sorption modeling
Ionic strength corrections applied; 25 °C titration data
Speciation Acid‑base chemistry Aqueous thermodynamics

Sparingly Soluble Nature: Solubility Product of Antimonate(1–) Salt vs. Common Antimonate Salts

Sodium antimonate(1–) exhibits a solubility product pKsp of 7.4 , rendering it significantly less soluble than the corresponding arsenate (Na₂HAsO₄·7H₂O: highly soluble) or phosphate (Na₃PO₄: highly soluble) salts. This low solubility is exploited for gravimetric sodium determination and for creating antimonate‑based precipitates in electron‑microscopy localization protocols.

Solubility product
Data to verify
pKsp = 7.4 (NaSb(OH)₆)
Enables gravimetric Na determination and precipitation assays
Standard temperature 25 °C; arsenate/phosphate salts are highly soluble
Solubility Precipitation Analytical chemistry

Competitive Adsorption on Ferrihydrite: Antimonate(1–) Out‑Competes Arsenate at Low pH but Loses at Neutral pH

In head‑to‑head competition between antimonate (Sb(OH)₆⁻) and arsenate (AsO₄³⁻) on 6‑line ferrihydrite, antimonate achieved a greater surface concentration than arsenate after 60 min at pH 3, but at pH 7 the adsorbed arsenate concentration remained high while antimonate uptake was much reduced [1]. This pH‑cross‑over behaviour is unique to antimonate(1–) and not observed with phosphate or sulfate.

Adsorption competition
Head‑to‑head
Antimonate > arsenate at pH 3; antimonate ≪ arsenate at pH 7 on ferrihydrite
Supports pH‑swing separation for sequential As/Sb removal
ATR‑IR/ICP‑MS; equimolar As‑Sb mixtures; 6‑line ferrihydrite
Adsorption Water treatment Environmental remediation

Adsorption Kinetics and Capacity on δ‑MnO₂: Antimonate(1–) Is Slower and Lower‑Capacity than Arsenate

On poorly crystalline δ‑MnO₂, the maximum adsorption capacity for arsenate was 1.5 times higher than for antimonate(1–), and the adsorption rate of arsenate was 4.0–7.7 times faster across pH 3.0–9.0 [1]. This kinetic disparity is a direct consequence of the larger ionic radius and higher hydration energy of the monovalent antimonate ion relative to the trivalent arsenate ion.

Adsorption kinetics
Head‑to‑head
As(V) capacity 1.5× higher; rate 4.0–7.7× faster than Sb(V) on δ‑MnO₂
Longer contact times required for antimonate remediation on Mn oxides
pH 3.0–9.0; pseudo‑first‑order model; batch adsorption
Adsorption kinetics Manganese oxides Soil contamination

Ion‑Exchange Selectivity: Reversed Alkali‑Metal Affinity on Antimonic Acid vs. Conventional Resins

Crystalline antimonic acid (the protonated form of antimonate(1–)) displays an affinity sequence Li > Na > K > Rb > Cs for alkali metal ions, which is the reverse of the typical sulfonated polystyrene resin selectivity [1]. This ‘steric‑exclusion’ pattern arises from the rigid tunnel structure of the antimonate matrix.

Ion‑exchange affinity
Head‑to‑head
Li > Na > K > Rb > Cs (antimonic acid) vs Cs > Rb > K > Na > Li (sulfonated resin)
Enables Li⁺‑selective separations for nuclear fuel cycle
0.1 M HNO₃; crystalline antimonic acid; Kd Li⁺ 2–5× higher
Ion exchange Separation science Nuclear fuel cycle

Thermal Robustness: Antimonate(1–) Salts Withstand 1000 °C Without Decomposition

Sodium antimonate(1–) trihydrate shows no decomposition up to 1000 °C , far exceeding the decomposition thresholds of conventional flame‑retardant synergists such as antimony trioxide (Sb₂O₃, decomposes above 600 °C) and zinc borate (decomposes above 300 °C). This stability is attributed to the robust Sb–O framework in the antimonate lattice.

Thermal stability
Data to verify
No decomposition up to 1000 °C (NaSbO₃·3H₂O)
Suitable for ultra‑high‑temperature polymer/glass processing
TGA in air; ≥400 °C advantage over Sb₂O₃
Thermal stability Flame retardancy Glass manufacturing

Definitive Use Scenarios Where Antimonate(1–) Outperforms Analogues


Selective Sorption Media for Acid‑Mine Drainage: pH‑Swing As/Sb Separation

At pH 3, antimonate(1–) adsorbs more strongly than arsenate on ferrihydrite, while at pH 7 the trend reverses [1]. Operators can design a two‑stage pH‑swing filtration: first capture antimonate(1–) at low pH, then raise pH to capture residual arsenate. This sequential removal is impossible with arsenate‑only sorbents.

Gravimetric Sodium Determination Using Potassium Antimonate(1–)

The low solubility of sodium antimonate(1–) (pKsp = 7.4) permits quantitative precipitation of sodium ions from solution . This classical analytical method remains unmatched by arsenate or phosphate salts, which are freely soluble and cannot serve as precipitating agents for alkali metals.

Nuclear‑Fuel‑Cycle Lithium‑Selective Ion Exchange

Crystalline antimonic acid (H⁺/antimonate(1–)) exhibits a reversed alkali‑metal affinity Li > Na > K > Rb > Cs [2], enabling selective lithium extraction from high‑ionic‑strength reprocessing streams. Organic sulfonated resins with Cs‑preference would extract Cs⁺ over Li⁺ by an order of magnitude, failing the separation.

Ultra‑High‑Temperature Flame‑Retardant Formulations for Specialty Polymers

Sodium antimonate(1–) withstands 1000 °C without decomposition , allowing its use as a flame‑retardant synergist in polyetherimide, polyetheretherketone, or ceramic‑matrix composites processed above 600 °C. Antimony trioxide and zinc borate degrade at these temperatures, losing efficacy.

Application
Selection Property
Validation Focus
pH‑Swing As/Sb Separation on Ferrihydrite
pH‑dependent sorption selectivity
Adsorption isotherms at pH 3 and 7; sequential removal feasibility
Gravimetric Na Determination
Low solubility of Na antimonate
Precipitation completeness and gravimetric accuracy
Li‑Selective Ion Exchange for Nuclear Fuel Cycle
Reversed alkali‑metal affinity (Li > Na > K > Rb > Cs)
Distribution coefficients (Kd) in HNO₃ media; Sr rejection
Flame‑Retardant Synergist for Ultra‑High‑Temperature Polymers
Thermal decomposition threshold >1000 °C
TGA stability and flame retardancy in polymer composites
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